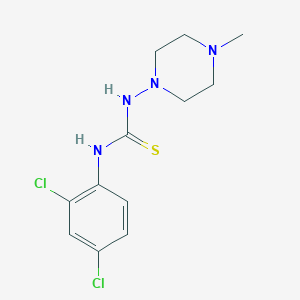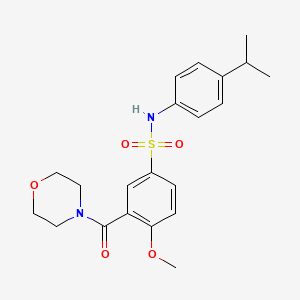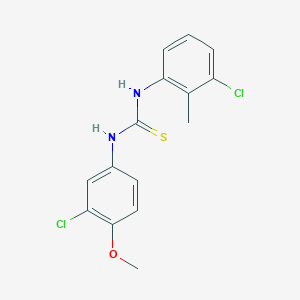
N-2-biphenylyl-4-chlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-2-biphenylyl-4-chlorobenzamide, also known as BP-C1, is a synthetic compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BP-C1 is a small molecule that has been shown to exhibit anti-inflammatory, anti-tumor, and anti-fibrotic properties.
Wirkmechanismus
The exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood. However, it is believed to exert its effects by modulating various signaling pathways involved in inflammation, tumor growth, and fibrosis. N-2-biphenylyl-4-chlorobenzamide has been shown to inhibit the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines. N-2-biphenylyl-4-chlorobenzamide has also been shown to activate the p53 pathway, which is involved in the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects:
N-2-biphenylyl-4-chlorobenzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to induce apoptosis in cancer cells and inhibit tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to reduce the production of collagen and fibronectin, which are involved in fibrosis.
Vorteile Und Einschränkungen Für Laborexperimente
N-2-biphenylyl-4-chlorobenzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has low toxicity. N-2-biphenylyl-4-chlorobenzamide is also stable and can be easily synthesized in large quantities. However, there are some limitations to using N-2-biphenylyl-4-chlorobenzamide in lab experiments. It has low solubility in water, which can make it difficult to use in certain assays. Additionally, the exact mechanism of action of N-2-biphenylyl-4-chlorobenzamide is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for the study of N-2-biphenylyl-4-chlorobenzamide. One area of research is to further elucidate the mechanism of action of N-2-biphenylyl-4-chlorobenzamide. This can help to identify new therapeutic targets and improve the efficacy of N-2-biphenylyl-4-chlorobenzamide in treating various diseases. Another area of research is to explore the potential of N-2-biphenylyl-4-chlorobenzamide in combination with other drugs. Combining N-2-biphenylyl-4-chlorobenzamide with other drugs may improve its efficacy and reduce potential side effects. Additionally, more studies are needed to evaluate the safety and efficacy of N-2-biphenylyl-4-chlorobenzamide in animal models and humans.
Synthesemethoden
N-2-biphenylyl-4-chlorobenzamide is synthesized through a multi-step process starting from 4-chlorobenzoic acid and biphenyl-2-amine. The first step involves the conversion of 4-chlorobenzoic acid to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with biphenyl-2-amine in the presence of a base to yield N-2-biphenylyl-4-chlorobenzamide.
Wissenschaftliche Forschungsanwendungen
N-2-biphenylyl-4-chlorobenzamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. N-2-biphenylyl-4-chlorobenzamide has also been shown to have anti-tumor properties by inducing apoptosis in cancer cells and inhibiting tumor growth. Additionally, N-2-biphenylyl-4-chlorobenzamide has been shown to have anti-fibrotic effects by reducing the production of collagen and fibronectin.
Eigenschaften
IUPAC Name |
4-chloro-N-(2-phenylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14ClNO/c20-16-12-10-15(11-13-16)19(22)21-18-9-5-4-8-17(18)14-6-2-1-3-7-14/h1-13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISFXEXMGIVCBCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-chloro-N-(2-phenylphenyl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N'-[(5-bromo-2-furoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5853632.png)



![4-{[4-(benzoylamino)-3-methylphenyl]amino}-4-oxobutanoic acid](/img/structure/B5853664.png)
![5-[(4-methoxybenzyl)thio]-1-phenyl-1H-tetrazole](/img/structure/B5853667.png)
![4-[(4-methoxy-3-nitrobenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5853676.png)

![2-chloro-N'-[(4-methoxyphenyl)sulfonyl]benzohydrazide](/img/structure/B5853698.png)
![4-[(3-formylphenoxy)methyl]benzoic acid](/img/structure/B5853716.png)

![N-(2,4-difluorophenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5853726.png)

